- Synthesis of aminoquinolone derivatives, Journal of Heterocyclic Chemistry, 1986, 23(6), 1801-4

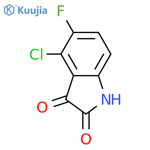

Cas no 96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione)

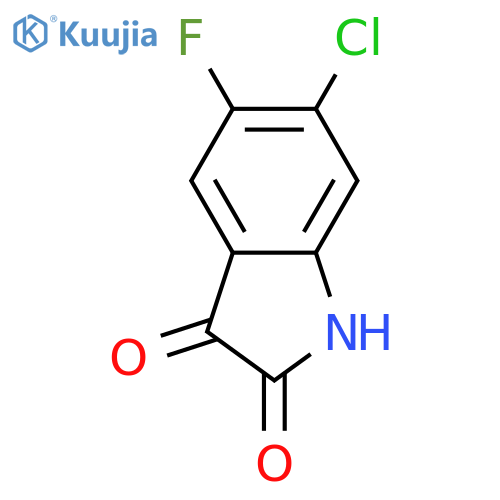

96202-57-2 structure

Produktname:6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-Fluoro-6-chloroisatin

- 5-Fluoro-6-chloro-2,3-indolinedione

- 6-chloro-5-fluoro-1H-indole-2,3-dione

- 6-chloro-5-fluoroindoline-2,3-dione

- 6-Chloro-5-fluoroisatin

- 6-chloro-5-fluoro-isatin

- BH151

- 6-Chloro-5-fluoro-1H-indole-2,3-dione (ACI)

- 6-chloro-5-fluoro-indoline-2,3-dione

- 5-FLUORO-6-CHLORO ISATIN

- SCHEMBL1589052

- GHBWNCFDSGAFIT-UHFFFAOYSA-N

- SY002458

- AKOS006292977

- CS-0060135

- WLZ3335

- 96202-57-2

- F2147-1917

- AS-19268

- MFCD05664872

- DTXSID60618201

- 1H-Indole-2,3-dione, 6-chloro-5-fluoro-

- SB64250

- 6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

-

- MDL: MFCD05664872

- Inchi: 1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)

- InChI-Schlüssel: GHBWNCFDSGAFIT-UHFFFAOYSA-N

- Lächelt: O=C1C(=O)C2C(=CC(=C(C=2)F)Cl)N1

Berechnete Eigenschaften

- Genaue Masse: 198.98400

- Monoisotopenmasse: 198.984

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 0

- Komplexität: 271

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.6

- Topologische Polaroberfläche: 46.2A^2

Experimentelle Eigenschaften

- Dichte: 1.613

- PSA: 46.17000

- LogP: 1.75190

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Sicherheitsinformationen

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Zolldaten

- HS-CODE:2933990090

- Zolldaten:

China Zollkodex:

2933990090Übersicht:

299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

Zusammenfassung:

299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM350390-5g |

6-chloro-5-fluoro-1H-indole-2,3-dione |

96202-57-2 | 95%+ | 5g |

$*** | 2023-05-29 | |

| ChemScence | CS-0060135-1g |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 1g |

$247.0 | 2022-04-26 | ||

| abcr | AB355913-1 g |

5-Chloro-6-fluoro-2,3-dihydro-1H-indole-2,3-dione; . |

96202-57-2 | 1 g |

€195.10 | 2023-07-19 | ||

| TRC | C385370-10mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y0996892-5g |

6-chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 95% | 5g |

$555 | 2024-08-02 | |

| Life Chemicals | F2147-1917-1g |

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione |

96202-57-2 | 95% | 1g |

$535.0 | 2023-09-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02690-5g |

6-chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 95% | 5g |

$600 | 2023-09-07 | |

| TRC | C385370-100mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 100mg |

$ 230.00 | 2022-06-06 | ||

| ChemScence | CS-0060135-100mg |

6-Chloro-5-fluoroindoline-2,3-dione |

96202-57-2 | 100mg |

$64.0 | 2022-04-26 | ||

| Ambeed | A475020-1g |

5-Fluoro-6-chloroisatin |

96202-57-2 | 98% | 1g |

$72.0 | 2025-02-21 |

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium sulfate Solvents: Water ; rt → 35 °C

1.2 Solvents: Water ; heated

1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C

1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C

1.5 Reagents: Water ; 1 h, cooled

1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C

1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C

1.2 Solvents: Water ; heated

1.3 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water ; 2 h, 80 - 90 °C; 90 °C → 50 °C

1.4 Reagents: Sulfuric acid Solvents: Water ; 30 min, < 65 °C; 15 min, 65 °C → 80 °C; 80 °C → 70 °C

1.5 Reagents: Water ; 1 h, cooled

1.6 Reagents: Sodium hydroxide Solvents: Water ; 60 °C

1.7 Reagents: Acetic acid ; acidified; 0.5 h, 60 °C; 60 °C → 35 °C

Referenz

- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; 20 min, 50 °C; 50 °C → 65 °C; 1 h, 65 °C

Referenz

- Synthesis of substituted tryptanthrin via aryl halides and amines as antitumor and anti-MRSA agents, Tetrahedron, 2019, 75(48),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 65 °C; 1.5 h, 90 °C; 90 °C → rt

1.2 Reagents: Water ; 10 min, cooled

1.2 Reagents: Water ; 10 min, cooled

Referenz

- 4-Quinolinecarboxamide derivatives as TRPV4 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid ; 60 - 70 °C; 70 °C → 80 °C; 10 min, 80 °C

Referenz

- Synthesis and evaluation of new bis-isatin derivatives for antioxidant activity, International Journal of Pharmacy and Pharmaceutical Sciences, 2013, 5(4), 224-227

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; reflux

1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; 80 °C

Referenz

- Synthesis and biophysical evaluation of arylhydrazono-1H-2-indolinones as β-amyloid aggregation inhibitors, European Journal of Medicinal Chemistry, 2010, 46(1), 275-284

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt; 10 min, rt

1.2 Reagents: Water ; rt; 10 min, rt

Referenz

- Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids, Synlett, 2016, 27(10), 1516-1520

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid

Referenz

- Synthesis and evaluation of new bis-isatin derivatives for cytotoxic activity, World Journal of Pharmaceutical Research, 2014, 3(2), 2429-2433

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sulfuric acid ; 60 - 70 °C; cooled; rt → 80 °C; 10 min, 80 °C

Referenz

- Novel 2-amino-N'-(2-oxoindolin-3-ylidene)benzo[d]oxazol-5-carbohydrazides as anti-inflammatory agents, International Journal of Pharmaceutical Sciences and Research, 2015, 6(1), 212-218

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid Solvents: Water

2.1 Reagents: Sulfuric acid

2.1 Reagents: Sulfuric acid

Referenz

Synthesis of aminoquinolone derivatives

,

Journal of Heterocyclic Chemistry,

1986,

23(6),

1801-4

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Hydroxyamine hydrochloride , Hydrochloric acid , Sodium sulfate Solvents: Water ; rt; 1 h, 90 °C

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

2.1 Reagents: Sulfuric acid Solvents: Water ; 60 °C; 30 min, 80 °C; 80 °C → rt

2.2 Reagents: Water ; rt; 10 min, rt

Referenz

Utilizing Solubility Differences to Achieve Regiocontrol in the Synthesis of Substituted Quinoline-4-carboxylic Acids

,

Synlett,

2016,

27(10),

1516-1520

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Raw materials

- 3-Chloro-4-fluoroaniline

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- (E)-N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)acetamide

- Trichloroacetaldehyde Monohydrate

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Preparation Products

6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione Verwandte Literatur

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

96202-57-2 (6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione) Verwandte Produkte

- 1538747-76-0(1-methyl-7-(piperidin-2-yl)-1H-indole)

- 1236262-58-0(N-(4-Fluorophenyl)-2-piperidinecarboxamidehydrochloride)

- 1001-62-3(Peroxide,bis(methylsulfonyl))

- 2680677-06-7(benzyl N-2-(2-bromo-4-methylphenyl)-2,2-difluoroethylcarbamate)

- 1507545-38-1(methyl 3-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)propanoate)

- 1219156-77-0(8-(4-acetylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)

- 1242028-67-6(3-Bromo-4-iodo-1-naphthylamine)

- 2649086-37-1(2-fluoro-5-(isocyanatomethyl)pyridine)

- 4831-21-4(2-(4-Bromoanilino)-1-phenyl-1-ethanone)

- 2171562-49-3(5-(benzyloxy)-4-hydroxy-2-formamidopentanoic acid)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96202-57-2)1H-Indole-2,3-dione,6-chloro-5-fluoro-

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:96202-57-2)6-chloro-5-fluoro-2,3-dihydro-1H-indole-2,3-dione

Reinheit:99%

Menge:5g

Preis ($):272.0